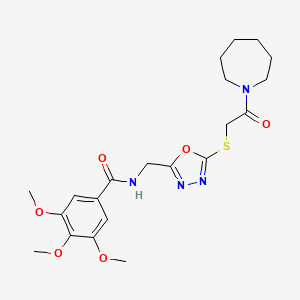
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide, also known as CDB3 or CDB-3, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. CDB3 belongs to the class of nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors and has been shown to exhibit promising results in various scientific research applications.
Wirkmechanismus
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a key enzyme in the NAD+ biosynthesis pathway. NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is a precursor of NAD+. Inhibition of NAMPT by N3-(3,4-dichlorobenzyl)-2-chloronicotinamide leads to a decrease in NAD+ levels, which in turn affects cellular metabolism and energy production.
Biochemical and Physiological Effects
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N3-(3,4-dichlorobenzyl)-2-chloronicotinamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide is its specificity towards NAMPT, which makes it a valuable tool for studying the NAD+ biosynthesis pathway. However, N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N3-(3,4-dichlorobenzyl)-2-chloronicotinamide. One area of research is the development of more potent and stable NAMPT inhibitors based on the structure of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide. Another area of research is the investigation of the therapeutic potential of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide in various diseases such as cancer, diabetes, and neurodegenerative disorders. Furthermore, the role of NAD+ in aging and longevity is an area of research that could benefit from the use of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide as a tool for studying the NAD+ biosynthesis pathway.
Conclusion
In conclusion, N3-(3,4-dichlorobenzyl)-2-chloronicotinamide is a promising chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. Its specificity towards NAMPT makes it a valuable tool for studying the NAD+ biosynthesis pathway, and its potential therapeutic applications in various diseases make it an exciting area of research for the future.
Synthesemethoden
The synthesis of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide involves the reaction of 3,4-dichlorobenzylamine with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N3-(3,4-dichlorobenzyl)-2-chloronicotinamide.
Wissenschaftliche Forschungsanwendungen
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is its use as an NAD+ biosynthesis inhibitor. NAD+ is a coenzyme that plays a crucial role in cellular metabolism and energy production. Inhibition of NAD+ biosynthesis has been shown to have therapeutic potential in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-chloro-N-[(3,4-dichlorophenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c14-10-4-3-8(6-11(10)15)7-18-13(19)9-2-1-5-17-12(9)16/h1-6H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIMBMBKVBSANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-(2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2483110.png)



![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]acetamide](/img/structure/B2483117.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2483118.png)


![methyl {[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B2483124.png)



![1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2483130.png)
